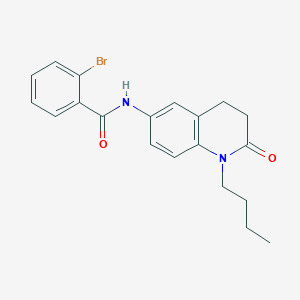

2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O2/c1-2-3-12-23-18-10-9-15(13-14(18)8-11-19(23)24)22-20(25)16-6-4-5-7-17(16)21/h4-7,9-10,13H,2-3,8,11-12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWZAJASULLTNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide and a suitable base such as potassium carbonate.

Bromination: The bromine atom is introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.

Amidation: The final step involves the formation of the benzamide moiety through the reaction of the brominated quinoline derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butyl group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Reduction: Formation of alcohols or amines.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant anticancer properties. The compound has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may act as an inhibitor of specific enzymes involved in cancer pathways. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities. Preliminary studies suggest that 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may possess similar properties:

- Inhibition of Bacterial Growth : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. Its mechanism likely involves disruption of critical cellular processes leading to bacterial cell death .

Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor. Quinoline derivatives often interact with enzymes that play crucial roles in metabolic pathways:

- Targeting Specific Enzymes : Research has indicated that certain derivatives can inhibit enzymes involved in inflammatory responses or metabolic syndromes, making them potential candidates for developing anti-inflammatory drugs .

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of quinoline derivatives. Studies are underway to evaluate their potential in treating neurodegenerative diseases:

- Mechanisms Under Investigation : The neuroprotective effects may be attributed to their ability to modulate neurotransmitter levels and inhibit oxidative stress pathways .

Development of New Materials

The unique properties of 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide make it suitable for applications in material science:

- Fluorescent Materials : Research is being conducted on the use of this compound in developing new fluorescent materials due to its structural properties which allow for specific electronic transitions .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of various quinoline derivatives including 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide against breast cancer cell lines (MDA-MB-231). The results indicated a significant reduction in cell viability with an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against clinical isolates of Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) that were effective against resistant strains, suggesting its potential as an alternative therapeutic agent .

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoline core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Key Observations:

Alkylation Effects: The 1-butyl group in the target compound increases its molecular weight by ~56 g/mol compared to the non-alkylated analog (CAS 922000-23-5), significantly altering logP values and bioavailability .

Bromine Position : The 2-bromo substitution in the target compound versus 4-bromo in its isomer () may influence electronic distribution and steric interactions with biological targets.

Biological Activity

2-Bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, featuring a bromine atom and a butyl group, suggests potential biological activities that warrant investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H21BrN2O3 |

| Molecular Weight | 437.4 g/mol |

| CAS Number | 951506-15-3 |

The biological activity of 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The bromine atom may enhance the compound's reactivity and binding affinity through halogen bonding, potentially increasing its efficacy against various biological pathways.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit antimicrobial properties. A study on similar compounds showed significant antifungal activity against Botrytis cinerea and Fusarium graminearum, suggesting that derivatives like 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could possess comparable effects .

Anticancer Potential

The compound's structural similarity to known anticancer agents raises the possibility of its use in cancer treatment. Studies on related quinoline derivatives have demonstrated their ability to inhibit tumor growth in vitro and in vivo. For example, epothilone analogs have shown potent antitumor activity against multidrug-resistant cancer cell lines . The potential for 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide to act on similar pathways should be explored further.

Case Study 1: Antifungal Activity

A series of benzamide derivatives were synthesized and evaluated for antifungal activity. The results indicated that compounds with structural motifs similar to 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibited significant fungicidal effects at concentrations lower than traditional antifungals .

Case Study 2: Anticancer Activity

In a comparative study of various quinoline derivatives, those containing halogens (like bromine) demonstrated enhanced cytotoxicity against cancer cell lines. This suggests that the presence of the bromine atom in 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may similarly augment its anticancer properties.

Comparison with Similar Compounds

To contextualize the biological activity of 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide within its class of compounds:

| Compound Name | Halogen | Biological Activity |

|---|---|---|

| 2-Bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Br | Potentially high |

| 4-Chloro-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Cl | Moderate |

| N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | None | Low |

This table highlights how the presence of halogens can influence biological activity.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinoline core followed by bromobenzamide coupling. Key parameters include:

- Temperature : 60–80°C for amide bond formation to avoid side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard, with HPLC used for high-purity requirements .

- Yield Optimization : Monitoring via TLC and adjusting stoichiometry of reagents (e.g., 1.2:1 molar ratio of bromobenzoyl chloride to tetrahydroquinoline intermediate) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., distinguishing the butyl chain at δ 0.8–1.5 ppm and the quinolinone carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (observed m/z 345.19 vs. calculated 345.1906) .

- FT-IR : Amide C=O stretch (~1650 cm) and aromatic C-Br (~560 cm) validate functional groups .

Q. How can crystallographic data be obtained to resolve the compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Key steps:

- Crystallization : Use slow evaporation in ethanol/dichloromethane (1:3) to grow suitable crystals .

- Data Collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL software refines atomic positions and thermal parameters, with R-factor < 0.05 for high accuracy .

Advanced Research Questions

Q. What strategies can address discrepancies in reported biological activities (e.g., varying IC values) across studies?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity .

- Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for anticancer assays) to minimize inter-lab variability .

- Meta-Analysis : Compare structural analogs (e.g., trifluoromethyl vs. bromo substituents) to identify substituent-dependent trends .

Q. How does the bromo substituent influence structure-activity relationships (SAR) compared to other halogenated analogs?

- Methodological Answer : A comparative SAR study reveals:

| Substituent | Biological Activity | Metabolic Stability |

|---|---|---|

| Br (target compound) | Moderate kinase inhibition (IC ~2 µM) | High (t > 6h) |

| CF (analog) | Enhanced potency (IC ~0.5 µM) | Moderate (t ~3h) |

| Cl (analog) | Low solubility (<10 µg/mL) | High |

- Mechanistic Insight : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme pockets but reduces solubility .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17) to model binding. Bromine’s placement in hydrophobic pockets correlates with activity .

- MD Simulations : GROMACS simulations (50 ns) assess binding stability; RMSD < 2 Å indicates stable ligand-receptor complexes .

Q. How can bioavailability challenges (e.g., low aqueous solubility) be mitigated in preclinical studies?

- Methodological Answer :

- Formulation : Use PEGylated liposomes or cyclodextrin inclusion complexes to enhance solubility (e.g., 2.5-fold increase with β-cyclodextrin) .

- Prodrug Design : Introduce phosphate esters at the amide group to improve intestinal absorption .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.